molecular formula C16H23NO4 B8234813 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI)

3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI)

Cat. No.: B8234813
M. Wt: 293.36 g/mol
InChI Key: UMXOCLXQXWMPQU-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester, (S)-(9CI) is a compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it an intriguing subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester typically involves several steps. One common route starts with the precursor 6,7-dimethoxyisoquinoline, which undergoes several modifications:

  • Reduction: : The isoquinoline ring is reduced to the tetrahydro form using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Esterification: : The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a catalyst like sulfuric acid (H2SO4).

  • Functional Group Protection/Deprotection: : Protective groups may be added and later removed to facilitate specific reactions.

Industrial Production Methods

In an industrial setting, these synthetic routes are optimized for scale, cost, and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, possibly converting the tetrahydroisoquinoline ring back to the isoquinoline form.

  • Reduction: : Further reduction can modify other functional groups within the molecule.

  • Substitution: : Various substitution reactions, particularly electrophilic and nucleophilic substitutions, can be performed at different positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Catalysts for Esterification: : Sulfuric acid (H2SO4), dicyclohexylcarbodiimide (DCC)

Major Products Formed

  • Oxidation Products: : Isoquinoline derivatives

  • Reduction Products: : Modified tetrahydroisoquinolines

  • Substitution Products: : Various functionalized isoquinoline compounds

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

  • Catalyst Precursor: : Its structure allows it to serve as a precursor for catalytic species used in organic synthesis.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, providing insight into enzyme function and potential therapeutic applications.

  • Biological Probes: : Used in biochemical assays to study cellular pathways and mechanisms.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

  • Pharmacological Studies: : Helps in understanding the interaction between drugs and their targets.

Industry

  • Chemical Industry: : Employed in the production of various chemical intermediates.

  • Pharmaceutical Industry: : Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, disrupting their normal function. It may inhibit enzyme activity or block receptor binding, leading to altered cellular responses. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to other isoquinoline derivatives, 3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester stands out due to its unique ester group and tetrahydroisoquinoline core. This combination of features can lead to distinctive chemical behavior and biological activity.

List of Similar Compounds

  • Isoquinoline

  • 6,7-Dimethoxyisoquinoline

  • Tetrahydroisoquinoline derivatives

  • 1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline

3-Isoquinolinecarboxylicacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, 1,1-dimethylethyl ester thus embodies a versatile and fascinating chemical entity with wide-ranging implications for research and industry. It’s like being the unexpected guest who brings both compelling stories and unique skills to the table.

Properties

IUPAC Name

1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)14-10-8-13(21-5)12(20-4)7-9(10)6-11(17-14)15(18)19/h7-8,11,14,17H,6H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXOCLXQXWMPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC(=C(C=C2CC(N1)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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